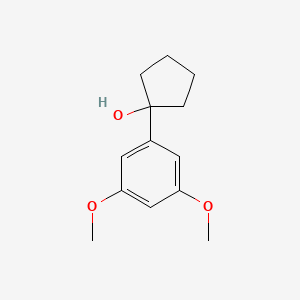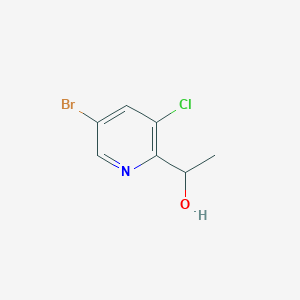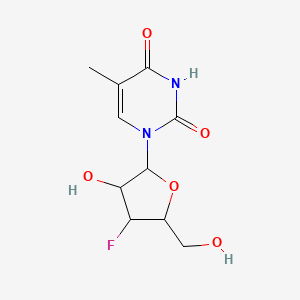![molecular formula C14H19ClO3 B15093640 [(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol is a chemical compound with the molecular formula C14H19ClO3 and a molecular weight of 270.75 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol typically involves the reaction of 6-chloro-1-tetralone with dimethoxymethane in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous processing using heterogeneous catalysts. The use of bio-methanol derived from syngas obtained via biomass gasification is also a sustainable approach for its production .
Chemical Reactions Analysis
Types of Reactions
[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of [(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- [(1R)-6-chloro-1-(methoxymethyl)tetralin-1-yl]methanol
- [(1R)-6-chloro-1-(ethoxymethyl)tetralin-1-yl]methanol
Uniqueness
[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol is unique due to its specific structural features, such as the presence of the dimethoxymethyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19ClO3 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
[(1R)-6-chloro-1-(dimethoxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol |
InChI |
InChI=1S/C14H19ClO3/c1-17-13(18-2)14(9-16)7-3-4-10-8-11(15)5-6-12(10)14/h5-6,8,13,16H,3-4,7,9H2,1-2H3/t14-/m0/s1 |
InChI Key |
FFOGPJSXIZQGIV-AWEZNQCLSA-N |
Isomeric SMILES |
COC([C@@]1(CCCC2=C1C=CC(=C2)Cl)CO)OC |
Canonical SMILES |
COC(C1(CCCC2=C1C=CC(=C2)Cl)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)
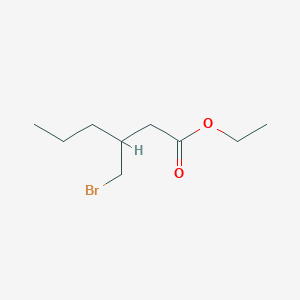
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
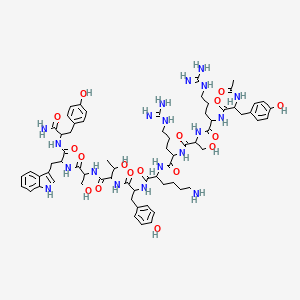
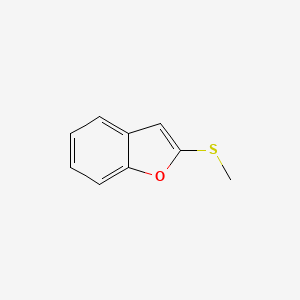
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)

